Benzenesulfonic acid, 4-nitro-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

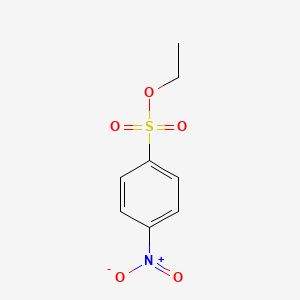

Benzenesulfonic acid, 4-nitro-, ethyl ester (CAS: Not explicitly provided in evidence; structurally related to [25297-82-9] for ethylene dinosylate ) is a nitro-substituted aromatic sulfonic acid ester. Its structure comprises a benzene ring with a sulfonic acid group esterified with ethanol and a nitro group at the para position. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in reactions involving sulfonate leaving groups . Its physicochemical properties, such as high thermal stability and solubility in organic solvents, make it valuable in catalytic processes and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-nitrobenzenesulfonate can be synthesized through the esterification of 4-nitrobenzenesulfonic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzenesulfonic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols, typically under mild conditions.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

Nucleophilic Substitution: Substituted benzenesulfonates.

Reduction: 4-aminobenzenesulfonate.

Hydrolysis: 4-nitrobenzenesulfonic acid and ethanol.

Scientific Research Applications

Ethyl 4-nitrobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Utilized in the development of drugs and as a reagent in diagnostic assays.

Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical properties of benzenesulfonic acid, 4-nitro-, ethyl ester with its analogues:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | C₈H₉NO₅S | 231.23* | Not explicitly listed | -NO₂ (para), -SO₃C₂H₅ | N/A | N/A |

| Benzenesulfonic acid, 4-methyl-, ethyl ester | C₉H₁₂O₃S | 200.25 | 80-40-0 | -CH₃ (para), -SO₃C₂H₅ | N/A | N/A |

| Benzenesulfonic acid, 4-nitro-, 1,2-ethanediyl ester | C₁₄H₁₂N₂O₁₀S₂ | 432.38 | 25297-82-9 | -NO₂ (para), -SO₃-(CH₂)₂-O-SO₃- | 60–62 | 440 (predicted) |

| Dodecyl benzenesulfonate | C₁₈H₃₀O₃S | 326.50 | 15111 (ChemSpider) | -C₁₂H₂₅ (alkyl chain), -SO₃⁻ | N/A | N/A |

*Calculated based on molecular formula.

Sources :

Key Observations :

- The nitro group in the 4-nitro derivatives increases molecular weight and polarizability compared to methyl or alkyl-substituted analogues.

- Ethyl esters (e.g., 4-nitro and 4-methyl) exhibit lower molecular weights and higher volatility than bulkier esters like 1,2-ethanediyl or dodecyl derivatives.

- The 1,2-ethanediyl ester ([25297-82-9]) demonstrates higher thermal stability (melting point 60–62°C), making it suitable for high-temperature applications .

Genotoxicity and Mutagenicity Profiles

Studies on sulfonic acid esters highlight significant differences in genotoxicity:

| Compound Name | Ames Test (TA100) | Micronucleus Assay (L5178Y Cells) | Metabolic Activation Impact |

|---|---|---|---|

| This compound* | Likely positive | Likely positive | Minimal difference |

| Benzenesulfonic acid, iso-propyl ester | Positive | Positive | Reduced potency with activation |

| p-Toluenesulfonic acid, iso-butyl ester | Negative | Negative | N/A |

| Methanesulfonic acid, iso-butyl ester | Weakly positive | Weakly positive | Enhanced cytotoxicity |

*Inferred from structural similarity to benzenesulfonic acid esters tested in .

Key Findings :

- Nitro-substituted esters are inferred to be mutagenic in Ames tests, aligning with the broader trend where nitro groups enhance electrophilicity and DNA reactivity .

- Metabolic activation (e.g., S9 liver enzymes) minimally affects nitro- and methyl-substituted esters but significantly alters alkyl chain derivatives .

Biological Activity

Benzenesulfonic acid, 4-nitro-, ethyl ester is a compound of interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activity based on available research findings, case studies, and relevant data.

This compound (CAS Number: 102-97-6) is an aromatic sulfonate compound characterized by the presence of a nitro group at the para position relative to the sulfonic acid group. Its molecular formula is C9H11NO4S, and it has a molar mass of approximately 229.25 g/mol.

Biological Activity

1. Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. A study on various esters found that ethyl esters, including benzenesulfonic acid, 4-nitro-, demonstrated effective inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on mammalian cell lines. Results showed that at higher concentrations, the compound induced apoptosis in human cancer cell lines, suggesting potential applications in cancer therapy .

3. Environmental Impact

The compound's environmental toxicity has also been assessed, particularly its effects on aquatic organisms. Studies indicate that benzenesulfonic acid derivatives can be toxic to fish and invertebrates at certain concentrations, raising concerns about their ecological impact when released into water systems .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines | |

| Environmental Toxicity | Toxic effects on aquatic life |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent in pharmaceutical applications.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study using MTT assays on human breast cancer cells revealed that exposure to concentrations above 100 µM resulted in over 70% cell death within 24 hours. This suggests that while the compound may have therapeutic potential, careful dosage regulation is necessary to minimize harm to healthy cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzenesulfonic acid, 4-nitro-, ethyl ester?

- Methodology : The esterification of 4-nitrobenzenesulfonic acid with ethanol under acidic catalysis is a primary route. Sulfuric acid or benzenesulfonic acid derivatives (e.g., p-toluenesulfonic acid) can act as catalysts to enhance reaction rates . For purification, recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) is recommended. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- NMR : The ethyl ester group appears as a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H NMR. The aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at ~8.2 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 195 (C9H9NO4+) and fragments at m/z 149 (loss of OEt) confirm the ester structure .

- IR : Strong absorption bands at ~1520 cm−1 (NO2 asymmetric stretch) and ~1350 cm−1 (sulfonate S=O stretch) are diagnostic .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability tests under varying pH (e.g., 2–12) and temperature (25–60°C) reveal decomposition above 100°C or in strongly alkaline conditions. Store in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in reduction or substitution reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution at the meta position. Reduction with indium/NH4Cl in aqueous ethanol selectively converts the nitro group to an amine, yielding 4-aminobenzenesulfonic acid ethyl ester. Kinetic studies (e.g., UV-Vis monitoring at 260 nm) quantify reaction rates . Competing pathways (e.g., sulfonate ester hydrolysis) are minimized by controlling pH (<7) and temperature (<50°C) .

Q. What role does this compound play as an intermediate in synthesizing bioactive molecules?

- Methodology : The nitro-substituted ester serves as a precursor for pharmaceuticals (e.g., procaine analogs). For example, nucleophilic substitution of the ethyl ester with diethylaminoethanol yields 2-(diethylamino)ethyl 4-nitrobenzoate, a procaine intermediate. HPLC purity assays (C18 column, 70:30 acetonitrile/water) confirm >98% conversion .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and electrostatic potential maps. Docking studies (AutoDock Vina) against enzymes like carbonic anhydrase reveal binding affinities (ΔG ~-8.2 kcal/mol) via sulfonate and nitro group interactions .

Q. What environmental or toxicity risks are associated with this compound?

Properties

CAS No. |

15481-55-7 |

|---|---|

Molecular Formula |

C8H9NO5S |

Molecular Weight |

231.23 g/mol |

IUPAC Name |

ethyl 4-nitrobenzenesulfonate |

InChI |

InChI=1S/C8H9NO5S/c1-2-14-15(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

MHGHMVLMYWTSMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.